molecular formula C11H12N2O B3350963 5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro- CAS No. 322692-77-3

5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-

Cat. No. B3350963
CAS RN: 322692-77-3
M. Wt: 188.23 g/mol
InChI Key: IXDFDXDYYBLCON-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as isoindolones . It is a cytotoxic alkaloid derived from a marine Streptomyces sp . The molecule is composed of a chlorinated 2,3-dihydropyrrolizine ring attached to a chlorinated 5H-pyrrolo [2,1-a]isoindol-5-one . The presence of this ring system, which was demonstrated to undergo facile nucleophilic substitution reactions at the activated carbonyl group, is essential to the molecule’s cytotoxicity against HCT-116 human colon cancer cells .


Synthesis Analysis

The synthesis of this compound is derived from what appears to represent a new, obligate marine Streptomyces sp . The carbon stereocenter in the dihydropyrrolizine is S-configured . Studies are now in progress to examine the biosynthesis and mechanism of action of these novel metabolites .


Molecular Structure Analysis

X-ray crystallographic analysis revealed that the metabolite is composed of a chlorinated 2,3-dihydropyrrolizine ring attached to a chlorinated 5H-pyrrolo [2,1-a]isoindol-5-one . The carbon stereocenter in the dihydropyrrolizine is S-configured .


Chemical Reactions Analysis

The 5H-pyrrolo [2,1-a]isoindol-5-one moiety has no precedence in the field of natural products . The presence of this ring system, which was demonstrated to undergo facile nucleophilic substitution reactions at the activated carbonyl group, is essential to the molecule’s cytotoxicity against HCT-116 human colon cancer cells .

Mechanism of Action

The cytotoxicity of this compound against HCT-116 human colon cancer cells is due to the presence of the 5H-pyrrolo [2,1-a]isoindol-5-one ring system, which undergoes facile nucleophilic substitution reactions at the activated carbonyl group .

Future Directions

Given that this compound is a novel natural product derived from a marine Streptomyces sp., future research could focus on further understanding its biosynthesis and mechanism of action . Additionally, given its cytotoxicity against human colon cancer cells, it could be explored further for potential therapeutic applications in cancer treatment .

properties

IUPAC Name

9-amino-1,2,3,9b-tetrahydropyrrolo[1,2-b]isoindol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-8-4-1-3-7-10(8)9-5-2-6-13(9)11(7)14/h1,3-4,9H,2,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDFDXDYYBLCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(C=CC=C3N)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476514
Record name 5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

322692-77-3
Record name 5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-
Reactant of Route 2
5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-
Reactant of Route 3
5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-
Reactant of Route 4
5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-
Reactant of Route 5
5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-
Reactant of Route 6
5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-

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